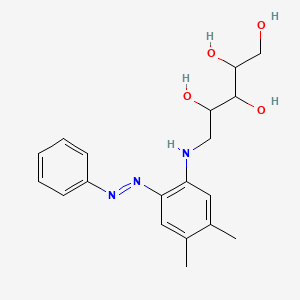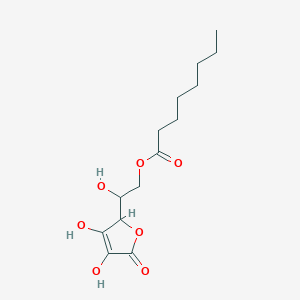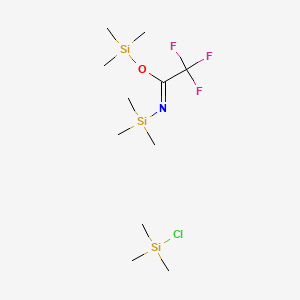
Bstfa + tmcs, 99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bstfa + tmcs, 99 is a combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane. This compound is widely used as a derivatizing reagent in chemical analysis, particularly in gas chromatography and mass spectrometry. The combination of these two reagents enhances the efficiency of silylation reactions, making it a preferred choice for the derivatization of various functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Bstfa + tmcs, 99 involves the combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane in a specific ratio. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents. The mixture is then purified to achieve the desired concentration and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reagents are combined in large reactors under controlled conditions to ensure consistent quality. The final product is then packaged in sealed containers to prevent moisture contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Bstfa + tmcs, 99 primarily undergoes silylation reactions, where it reacts with various functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. The silylation process involves the replacement of active hydrogens with trimethylsilyl groups, enhancing the volatility and stability of the derivatives .
Common Reagents and Conditions
The silylation reactions using this compound are typically carried out at room temperature or slightly elevated temperatures. Common catalysts include trimethylchlorosilane, trifluoroacetic acid, and hydrogen chloride. The reactions are sensitive to moisture, so anhydrous conditions are essential .
Major Products Formed
The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography and mass spectrometry .
Applications De Recherche Scientifique
Bstfa + tmcs, 99 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bstfa + tmcs, 99 involves the silylation of protic sites on the target molecules. Trimethylchlorosilane acts as a catalyst, facilitating the reaction of N,O-bis(trimethylsilyl)trifluoroacetamide with the functional groups. The result is the formation of trimethylsilyl derivatives, which are more suitable for analysis by gas chromatography and mass spectrometry .
Comparaison Avec Des Composés Similaires
Bstfa + tmcs, 99 is often compared with other silylation reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). Compared to BSA, this compound produces more volatile reaction products, reducing interference in chromatographic analysis . HMDS, on the other hand, is less reactive and often requires higher temperatures for silylation .
List of Similar Compounds
- N,O-bis(trimethylsilyl)acetamide (BSA)
- Hexamethyldisilazane (HMDS)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) without TMCS
Propriétés
Formule moléculaire |
C11H27ClF3NOSi3 |
|---|---|
Poids moléculaire |
366.04 g/mol |
Nom IUPAC |
chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |
Clé InChI |
FNENVUOGWFDQAI-OZLKFZLXSA-N |
SMILES isomérique |
C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |
SMILES canonique |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


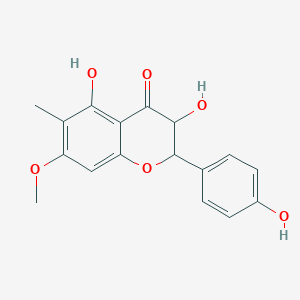
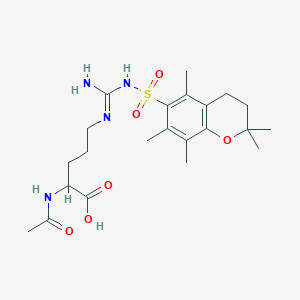
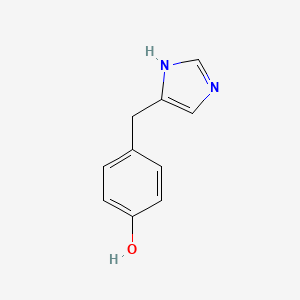

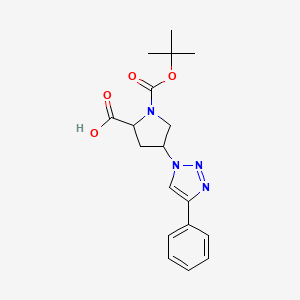
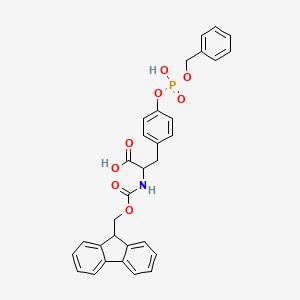
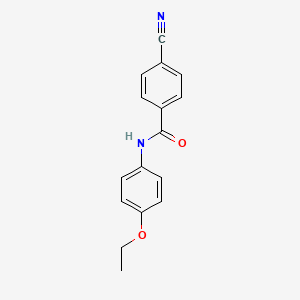
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)


